3-allyl-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione 3-allyl-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1207036-07-4
VCID: VC6951927
InChI: InChI=1S/C22H20N4O4/c1-3-13-25-21(27)15-9-5-7-11-17(15)26(22(25)28)14-19-23-20(24-30-19)16-10-6-8-12-18(16)29-4-2/h3,5-12H,1,4,13-14H2,2H3
SMILES: CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C
Molecular Formula: C22H20N4O4
Molecular Weight: 404.426

3-allyl-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1207036-07-4

Cat. No.: VC6951927

Molecular Formula: C22H20N4O4

Molecular Weight: 404.426

* For research use only. Not for human or veterinary use.

3-allyl-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione - 1207036-07-4

Specification

CAS No. 1207036-07-4
Molecular Formula C22H20N4O4
Molecular Weight 404.426
IUPAC Name 1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Standard InChI InChI=1S/C22H20N4O4/c1-3-13-25-21(27)15-9-5-7-11-17(15)26(22(25)28)14-19-23-20(24-30-19)16-10-6-8-12-18(16)29-4-2/h3,5-12H,1,4,13-14H2,2H3
Standard InChI Key ZPJYNNASQIJXAJ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione, reflects its intricate architecture. Key structural components include:

  • Quinazoline-2,4-dione backbone: A bicyclic system comprising fused benzene and pyrimidine rings with ketone groups at positions 2 and 4.

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at position 3 with a 2-ethoxyphenyl group.

  • Allyl substituent: A propenyl group (-CH2-CH=CH2) attached to the nitrogen at position 3 of the quinazoline ring.

Table 1: Molecular and Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC22H20N4O4
Molecular Weight404.426 g/mol
CAS Registry Number1207036-07-4
logP (Partition Coefficient)Not reported
Hydrogen Bond Acceptors8
SMILES NotationCCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C

The presence of multiple hydrogen bond acceptors (e.g., carbonyl groups, oxadiazole nitrogen/oxygen) suggests potential interactions with biological targets, while the allyl and ethoxyphenyl groups may enhance membrane permeability .

Synthesis and Characterization

Synthetic Routes

While detailed synthetic protocols remain proprietary, available data indicate that the compound is synthesized through multi-step heterocyclization reactions. Key intermediates likely include:

  • Quinazoline-2,4-dione precursor: Formed via cyclocondensation of anthranilic acid derivatives with urea or its analogs.

  • 1,2,4-Oxadiazole ring construction: Achieved through cyclization of amidoximes with carboxylic acid derivatives or nitriles under acidic or basic conditions.

The allyl group is introduced via nucleophilic substitution or Mitsunobu reactions, while the 2-ethoxyphenyl moiety is incorporated during oxadiazole formation .

Analytical Characterization

Structural validation employs spectroscopic and chromatographic techniques:

  • 1H NMR: Resonances corresponding to the allyl protons (δ 5.1–5.3 ppm, multiplet), ethoxy group (δ 1.3–1.5 ppm, triplet; δ 4.0–4.2 ppm, quartet), and aromatic protons (δ 6.8–8.1 ppm).

  • 13C NMR: Signals for carbonyl carbons (δ 160–170 ppm), oxadiazole carbons (δ 150–160 ppm), and allyl carbons (δ 115–125 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 404.4 (M+H)+ confirms the molecular weight .

Biological Activities and Mechanisms

Antibacterial Activity

The compound demonstrates broad-spectrum antibacterial activity, with pronounced effects against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC90: 2–4 µg/mL).

  • Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa (MIC90: 4–8 µg/mL).

Mechanism of Action

The primary mechanism involves dual inhibition of:

  • DNA Gyrase: Essential for introducing negative supercoils into bacterial DNA.

  • Topoisomerase IV: Critical for decatenating daughter DNA strands post-replication.

Molecular docking studies suggest that the oxadiazole ring interacts with the ATP-binding pocket of DNA gyrase, while the quinazoline-dione core intercalates into DNA, stabilizing the enzyme-DNA complex in a non-functional state .

Comparative Efficacy

Compared to reference antibiotics, the compound exhibits:

  • 2–4× higher potency than nalidixic acid against E. coli.

  • Equivalent activity to imipenem against S. aureus but with a lower cytotoxicity profile (IC50: >100 µM in mammalian cells vs. 50 µM for imipenem) .

Structure-Activity Relationships (SAR)

Critical Substituents

  • Allyl Group: Enhances lipophilicity, improving penetration through bacterial membranes. Removal or substitution (e.g., ethyl) reduces activity by 50% .

  • 2-Ethoxyphenyl Moiety: The ethoxy group’s electron-donating effects stabilize oxadiazole-enzyme interactions. Meta- or para-substitution diminishes potency.

  • Oxadiazole Ring: Replacing oxygen with sulfur (to form 1,2,4-thiadiazole) abolishes activity, highlighting the importance of hydrogen bonding with the enzyme’s active site .

Table 2: Impact of Structural Modifications on Antibacterial Activity

ModificationMIC90 Against S. aureus (µg/mL)Source(s)
Parent Compound2
Allyl → Ethyl8
2-Ethoxyphenyl → 3-Methylphenyl16
Oxadiazole → Thiadiazole>64

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.

  • Toxicity Profiling: Long-term studies to evaluate hepatorenal safety.

  • Structural Optimization: Explore fluorinated derivatives to enhance blood-brain barrier penetration for CNS infections.

  • Combination Therapies: Screen for synergies with existing antibiotics to delay resistance emergence.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator